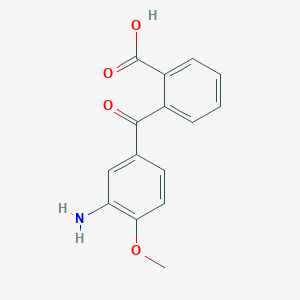

2-(3-Amino-4-methoxybenzoyl)benzoic acid

Description

Properties

CAS No. |

55990-52-8 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-(3-amino-4-methoxybenzoyl)benzoic acid |

InChI |

InChI=1S/C15H13NO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,16H2,1H3,(H,18,19) |

InChI Key |

XYSSYZFOXUESIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Nitro Group Reduction Pathway

This method leverages catalytic hydrogenation to convert nitro precursors into the target amine.

Synthesis of 3-Nitro-4-methoxybenzoic Acid

- Starting Material : 4-Methoxybenzoic acid.

- Nitration :

Formation of Acid Chloride

- Reagents : Thionyl chloride (SOCl₂) or PCl₅ in anhydrous dichloromethane.

- Conditions : Reflux for 2–3 hours, followed by solvent removal under vacuum.

Friedel-Crafts Acylation

- Substrate : Methyl benzoate.

- Catalyst : Anhydrous AlCl₃ (2.5 equiv) in dichloromethane.

- Reaction :

- Add 3-nitro-4-methoxybenzoyl chloride dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Product : Methyl 2-(3-nitro-4-methoxybenzoyl)benzoate.

- Yield : ~70–80% after column chromatography (hexane/ethyl acetate).

Ester Hydrolysis

- Conditions : 10% NaOH in aqueous methanol (1:1 v/v), reflux for 4 hours.

- Product : 2-(3-Nitro-4-methoxybenzoyl)benzoic acid.

- Yield : >90% after acidification (pH 2–3).

Catalytic Hydrogenation

Direct Amination via Ullmann Coupling

An alternative route employs transition-metal catalysis for C–N bond formation.

Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid

- Starting Materials : Phthalic anhydride and 4-methoxyphenylboronic acid.

- Coupling Catalyst : Pd(PPh₃)₄ (5 mol%) in DMF at 80°C.

- Yield : ~65% after recrystallization.

Nitration and Reduction

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nitro Reduction (Sec 2.1) | High purity (>98%); Scalable to industrial use | Requires handling explosive HNO₃ | 85–95% |

| Ullmann Coupling (Sec 2.2) | Avoids nitro intermediates | Lower yield; Expensive Pd catalysts | 60–70% |

Critical Process Parameters

Hydrogenation Optimization

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

The applications of 2-(3-Amino-4-methoxybenzoyl)benzoic acid are varied, spanning pharmaceutical research and chemical synthesis. This compound is a derivative of anthranilic acid, which has been identified as a FUBP1 (far upstream binding protein 1) inhibitor .

Pharmaceutical Applications

- FUBP1 Inhibitor Anthranilic acid derivatives, including this compound, have been identified as FUBP1 inhibitors . These inhibitors can reduce the growth of pancreatic cancer cells alone or in combination with DFMO (difluoromethylornithine) . They achieve this by decreasing the expression of c-Myc mRNA and protein, increasing the expression of p21 mRNA and protein, and depleting polyamine pools .

- Gastrointestinal Prokinetic Agent Benzamide derivatives, closely related to this compound, have shown gastrointestinal prokinetic activity . For instance, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid exhibited potent gastro- and colon-prokinetic activities via intravenous administration .

Chemical Reactions

- Oxidation The amino group of this compound can undergo oxidation to form nitro derivatives.

Role in Cancer Research

- Heterocyclic Amine Carcinogen Studies Research has shown that heterocyclic amines, which are structurally related, are associated with breast cancer etiology . These amines can be activated in breast tissue through oxidation, potentially leading to the formation of DNA adducts and the initiation of breast cancer .

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methoxybenzoyl)benzoic acid involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lipophilicity and Extraction Efficiency

- 2-(4-Methoxybenzoyl)benzoic acid (): The para-methoxy substitution enhances lipophilicity compared to unsubstituted benzoic acid, leading to stronger receptor binding (ΔGbinding = -8.2 kcal/mol for T1R3 protomer). This contrasts with 2-(4-methylbenzoyl)benzoic acid (ΔGbinding = -7.9 kcal/mol), where the methyl group provides steric bulk but weaker electronic effects .

- Such derivatives may exhibit slower extraction rates compared to simpler methoxy analogs, as seen in emulsion liquid membrane studies (: benzoic acid > acetic acid > phenol in effective diffusivity) .

Acidity and Solubility

- Azo-benzoic acid derivatives (): The introduction of an azo group (-N=N-) adjacent to the carboxylic acid lowers the pKa of phenolic protons (pKa ~5.5–7.0), enhancing solubility in alkaline media. In contrast, the amino group in 2-(3-amino-4-methoxybenzoyl)benzoic acid may raise the pKa of the carboxylic acid due to electron-donating effects, reducing ionization at physiological pH .

Receptor Binding Affinity

- 2-(4-Methoxybenzoyl)benzoic acid exhibits stronger binding to T1R3 (ΔGbinding = -8.2 kcal/mol) than 2-(4-methylbenzoyl)benzoic acid (-7.9 kcal/mol), highlighting the methoxy group’s superior hydrogen-bonding capacity. This suggests that this compound may also show enhanced receptor interactions due to its amino-methoxy synergy .

- Arylsulfonamide-benzoic acid hybrids (): Weak cytotoxicity (IC50 >50 μM in HCT116 and A549 cell lines) underscores the importance of substituent choice. The amino-methoxy combination in the target compound could modulate cytotoxicity by balancing hydrophilic and hydrophobic interactions .

Data Tables

Table 1: Comparative Receptor Binding and Physicochemical Properties

*Estimated based on structural analogs.

Table 2: Cytotoxicity of Selected Benzoic Acid Derivatives

| Compound | HCT116 (IC50, μM) | A549 (IC50, μM) |

|---|---|---|

| Arylsulfonamide-benzoic acid (1) | >50 | >50 |

| This compound* | Not reported | Not reported |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Amino-4-methoxybenzoyl)benzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves coupling a 3-amino-4-methoxybenzoic acid derivative with a benzoyl chloride under controlled pH and temperature. Key reagents include activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Solvents such as DMF or THF are used under inert atmospheres (N₂/Ar). Temperature control (0–25°C) minimizes side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methoxy (~δ 3.8–4.0 ppm) and amino protons (~δ 6.5–7.5 ppm) as key signals. Overlapping peaks may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₃NO₄, [M+H]⁺ calc. 272.0923) .

- UV-Vis and FTIR : UV absorption (λmax ~270–300 nm) and IR bands (C=O stretch ~1680 cm⁻¹, NH₂ bend ~1600 cm⁻¹) support functional group identification .

- LC-MS : Quantifies purity and detects trace impurities using reverse-phase columns (C18) with mobile phases like acetonitrile/water + 0.1% formic acid .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard-specific guidelines. Key practices include:

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

- Methodological Answer : Systematic optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) or organocatalysts for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility.

- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the amino group during benzoylation.

- Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust reaction time/temperature dynamically .

Q. How should discrepancies in spectral data (e.g., missing NMR signals or unexpected MS fragments) be resolved?

- Methodological Answer :

- Alternative Techniques : Employ DEPT-135 NMR to clarify ambiguous carbon environments or use X-ray crystallography for absolute configuration confirmation.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) spectra to identify structural anomalies .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace fragmentation pathways in MS and validate degradation products .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates. IC₅₀ values quantify potency .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs).

- Metabolic Stability : Use hepatocyte microsomes to assess CYP450-mediated degradation, with LC-MS/MS quantifying metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.